molecular formula C9H9F3O2Si B14444197 (Trifluorosilyl)methyl 4-methylbenzoate CAS No. 76240-90-9

(Trifluorosilyl)methyl 4-methylbenzoate

Cat. No.: B14444197
CAS No.: 76240-90-9
M. Wt: 234.25 g/mol
InChI Key: FFWGMNGLWQMQLY-UHFFFAOYSA-N
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Description

(Trifluorosilyl)methyl 4-methylbenzoate is an organosilicon compound that features a trifluorosilyl group attached to a methyl 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorosilyl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilane (HSiF3) in the presence of a catalyst such as palladium or platinum. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(Trifluorosilyl)methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the trifluorosilyl group to other functional groups, such as hydrosilanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Hydrosilanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(Trifluorosilyl)methyl 4-methylbenzoate has several applications in scientific research:

    Biology: Potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Trifluorosilyl)methyl 4-methylbenzoate exerts its effects involves the interaction of the trifluorosilyl group with various molecular targets. The trifluorosilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Trifluorosilyl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    (Trifluorosilyl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group on the benzoate ring.

    (Trifluorosilyl)methyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group on the benzoate ring.

Uniqueness

(Trifluorosilyl)methyl 4-methylbenzoate is unique due to the presence of both the trifluorosilyl group and the methyl group on the benzoate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

76240-90-9

Molecular Formula

C9H9F3O2Si

Molecular Weight

234.25 g/mol

IUPAC Name

trifluorosilylmethyl 4-methylbenzoate

InChI

InChI=1S/C9H9F3O2Si/c1-7-2-4-8(5-3-7)9(13)14-6-15(10,11)12/h2-5H,6H2,1H3

InChI Key

FFWGMNGLWQMQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC[Si](F)(F)F

Origin of Product

United States

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